Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)

Descripción

BenchChem offers high-quality Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) including the price, delivery time, and more detailed information at info@benchchem.com.

Propiedades

IUPAC Name |

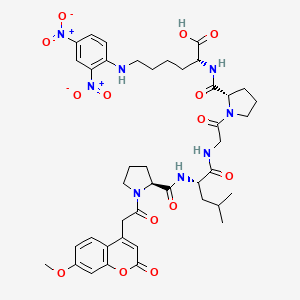

(2R)-6-(2,4-dinitroanilino)-2-[[(2S)-1-[2-[[(2S)-2-[[(2S)-1-[2-(7-methoxy-2-oxochromen-4-yl)acetyl]pyrrolidine-2-carbonyl]amino]-4-methylpentanoyl]amino]acetyl]pyrrolidine-2-carbonyl]amino]hexanoic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C42H52N8O14/c1-24(2)18-31(46-41(56)32-9-6-16-47(32)36(51)19-25-20-38(53)64-35-22-27(63-3)12-13-28(25)35)39(54)44-23-37(52)48-17-7-10-33(48)40(55)45-30(42(57)58)8-4-5-15-43-29-14-11-26(49(59)60)21-34(29)50(61)62/h11-14,20-22,24,30-33,43H,4-10,15-19,23H2,1-3H3,(H,44,54)(H,45,55)(H,46,56)(H,57,58)/t30-,31+,32+,33+/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JYCBGGJXIFZMBU-GJBCSVNNSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)CC(C(=O)NCC(=O)N1CCCC1C(=O)NC(CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)C3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)C[C@@H](C(=O)NCC(=O)N1CCC[C@H]1C(=O)N[C@H](CCCCNC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C(=O)O)NC(=O)[C@@H]3CCCN3C(=O)CC4=CC(=O)OC5=C4C=CC(=C5)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C42H52N8O14 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

892.9 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp): A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic peptide substrate, Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp), for researchers, scientists, and drug development professionals. This document outlines its core mechanism of action, provides detailed experimental protocols, and presents key quantitative data for its application in enzymatic assays.

Core Principles and Mechanism of Action

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is a specialized peptide substrate designed for the sensitive and continuous measurement of enzyme activity. Its functionality is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] The peptide incorporates two critical components:

-

A Fluorophore: (7-Methoxycoumarin-4-yl)acetyl (Mca)

-

A Quencher: 2,4-Dinitrophenyl (Dnp)

In its intact, uncleaved state, the close proximity of the Dnp quencher to the Mca fluorophore results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide backbone, the Mca fluorophore and the Dnp quencher are separated. This separation disrupts the FRET, leading to a quantifiable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3][4]

This substrate is particularly recognized for its use in determining the activity of Thimet oligopeptidase (TOP), also known as endopeptidase 24.15.[1][5]

Physicochemical Properties

| Property | Value |

| Molecular Formula | C42H52N8O14 |

| Molecular Weight | 892.91 g/mol |

| CAS Number | 185698-23-1 |

| Appearance | Powder |

| Solubility | Soluble in DMSO (100 mg/mL, 111.99 mM with ultrasonic assistance) |

Data sourced from MedChemExpress product information.

Quantitative Enzymatic Data

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is a well-characterized substrate for Thimet oligopeptidase (TOP). The following table summarizes the kinetic parameters for the hydrolysis of this substrate by wild-type and a mutant form of the enzyme.

| Enzyme | Km (μM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| Wild-Type TOP | 4.8 ± 0.4 | 10.8 ± 0.3 | 2.25 x 10⁶ |

| TOP-TrpW390 Mutant | 6.2 ± 0.9 | 2.1 ± 0.1 | 0.34 x 10⁶ |

Table adapted from data presented in "Probing the Conformational States of Thimet Oligopeptidase in Solution".[3]

Detailed Experimental Protocols

The following protocols provide a general framework for utilizing Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) in enzyme kinetic assays.

Reagent Preparation

-

Assay Buffer: A typical assay buffer consists of 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl. For Thimet oligopeptidase, pre-activation with 0.5 mM DTT for 5 minutes at 37°C is recommended.[3]

-

Substrate Stock Solution: Prepare a concentrated stock solution of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) in DMSO. The concentration of the peptide solution can be determined by measuring the absorbance of the 2,4-dinitrophenyl group at 365 nm using a molar extinction coefficient of 17,300 M⁻¹cm⁻¹.[3]

-

Enzyme Solution: Reconstitute the lyophilized enzyme in the recommended buffer. It is advisable to aliquot the enzyme into single-use volumes and store at -80°C to prevent repeated freeze-thaw cycles.

Enzyme Activity Assay

-

Reaction Setup: In a 96-well microplate or a standard 1 cm pathlength cuvette, add the desired volume of assay buffer.

-

Blank and Controls:

-

Substrate Blank (No-Enzyme Control): Contains the assay buffer and the substrate, but no enzyme. This is crucial for determining the background fluorescence.

-

Enzyme Blank (No-Substrate Control): Contains the assay buffer and the enzyme, but no substrate. This helps to measure any intrinsic fluorescence of the enzyme preparation.

-

-

Temperature Equilibration: Place the reaction vessel (plate or cuvette) in a thermostatically controlled cell holder (e.g., a fluorescence plate reader or spectrofluorometer) set to the desired assay temperature (e.g., 37°C) for at least 5 minutes to allow for temperature equilibration.[3]

-

Initiate Reaction: Add the enzyme solution to the appropriate wells or cuvette to initiate the enzymatic reaction. The final volume should be consistent across all samples.

-

Fluorescence Measurement: Immediately begin monitoring the increase in fluorescence over time.

-

Data Analysis:

-

Subtract the background fluorescence (from the substrate blank) from all other readings.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time curve.

-

Convert the rate of increase in fluorescence into moles of substrate hydrolyzed per second. This can be achieved by generating a standard curve with a known concentration of the cleaved fluorescent product (Mca-Pro-Leu).[3]

-

Mandatory Visualizations

Signaling Pathway: Enzymatic Cleavage and Fluorescence Generation

Caption: FRET mechanism of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp).

Experimental Workflow: Enzyme Kinetic Assay

References

An In-depth Technical Guide to the Mechanism of Action of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core mechanism of action of the fluorogenic peptide substrate Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp). It details the underlying principles, enzymatic interactions, and practical applications in quantitative research, with a focus on data interpretation and experimental design.

Core Mechanism: Fluorescence Resonance Energy Transfer (FRET)

The functionality of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[1][2] This peptide contains two critical components:

-

A Fluorophore: (7-Methoxycoumarin-4-yl)acetyl (Mca)

-

A Quencher: 2,4-Dinitrophenyl (Dnp)

In its intact, uncleaved state, the peptide's three-dimensional structure brings the Dnp quencher into close proximity with the Mca fluorophore. When the Mca group is excited by an external light source, the energy is non-radiatively transferred to the Dnp group, which dissipates the energy as heat, effectively quenching the fluorescence emission.[1][3]

Upon enzymatic cleavage of the peptide backbone, the Mca fluorophore and the Dnp quencher are separated. This separation disrupts the FRET process, and the Mca group, when excited, can now release its energy as detectable fluorescence.[1] The increase in fluorescence intensity is directly proportional to the rate of enzymatic cleavage, allowing for real-time kinetic analysis of enzyme activity.[2]

The cleavage of the peptide by the target enzyme is the rate-limiting step in the fluorescence generation, making this a powerful tool for studying enzyme kinetics and inhibition.

Enzyme Specificity

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is a substrate for Thimet oligopeptidase .[4] However, the core peptide sequence, particularly the Pro-Leu-Gly motif, is recognized and cleaved by a broader family of enzymes, most notably the Matrix Metalloproteinases (MMPs) . The cleavage site for many MMPs on similar substrates is the Gly-Leu bond.[3]

Variations in the peptide sequence surrounding this core motif can significantly alter the substrate's specificity and kinetic profile for different MMPs. For instance, the closely related substrate, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (also known as FS-6), has been shown to be a broad-spectrum substrate for several metalloproteinases, with enhanced specificity for collagenases (MMP-1, MMP-8, MMP-13) and MT1-MMP (MMP-14).[2][5] Another variant, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2, shows high selectivity for MMP-12.[1]

Quantitative Data

Table 1: Enzyme Specificity of Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH2

| Enzyme | kcat/Km (M⁻¹s⁻¹) |

| MMP-12 | 1.85 x 10⁵ |

| MMP-13 | 0.53 x 10⁵ |

| MMP-9 | 0.33 x 10⁵ |

| Data sourced from MedChemExpress.[1] |

Table 2: Enzyme Specificity of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 (FS-6)

| Enzyme Class | Specificity Constant (kcat/Km) Increase vs. FS-1 |

| Collagenases (MMP-1, MMP-8, MMP-13) | 2 to 9-fold increase |

| MT1-MMP (MMP-14) | 3-fold increase |

| Data from Neumann et al. (2004) suggests that FS-6 has improved substrate properties over the shorter FS-1 peptide.[5] |

Table 3: Fluorescence Properties of the Mca Fluorophore

| Parameter | Value |

| Excitation Wavelength (Ex) | ~325-328 nm |

| Emission Wavelength (Em) | ~393-420 nm |

| These wavelengths are typical for Mca-Dnp based FRET substrates and should be optimized for the specific instrumentation being used.[6] |

Experimental Protocols

A detailed and standardized protocol is crucial for obtaining reproducible and accurate results. Below is a generalized methodology for conducting an enzyme activity assay using Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp).

Materials

-

Recombinant active enzyme (e.g., MMP, Thimet oligopeptidase)

-

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) substrate

-

Assay Buffer (e.g., 50 mM Tris, 10 mM CaCl₂, 150 mM NaCl, 0.05% Brij-35, pH 7.5)

-

Broad-spectrum MMP inhibitor (e.g., GM6001, EDTA) for negative control

-

96-well black microplate (for fluorescence assays)

-

Fluorescence microplate reader

Method

-

Reagent Preparation:

-

Reconstitute the enzyme in the assay buffer and store in single-use aliquots at -80°C.

-

Prepare a stock solution of the substrate in a suitable solvent (e.g., DMSO or water, depending on solubility) and store protected from light at -20°C or -80°C.

-

Prepare working solutions of the enzyme and substrate in pre-chilled assay buffer immediately before use.

-

-

Assay Setup:

-

Establish the following controls in triplicate in a 96-well plate:

-

Substrate Blank (No Enzyme Control): Assay buffer + substrate. This measures the background fluorescence of the substrate.

-

Enzyme Blank (No Substrate Control): Assay buffer + enzyme. This measures any intrinsic fluorescence of the enzyme preparation.

-

Positive Control: Assay buffer + enzyme + substrate. This measures the total enzymatic activity.

-

Negative Control (Inhibitor Control): Assay buffer + enzyme + inhibitor + substrate. This confirms that the observed fluorescence is due to specific enzyme activity.

-

-

For inhibitor screening, add test compounds to respective wells.

-

Pre-incubate the plate at the desired assay temperature (e.g., 37°C) for 10-15 minutes.

-

-

Reaction Initiation and Measurement:

-

Initiate the reaction by adding the substrate to all wells.

-

Immediately place the plate in a fluorescence microplate reader pre-set to the optimal excitation and emission wavelengths (e.g., Ex: 328 nm, Em: 400 nm).

-

Monitor the increase in fluorescence intensity over time (kinetic read) at the assay temperature.

-

Data Analysis

-

Subtract the background fluorescence (Substrate Blank) from all readings.

-

Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well.

-

To determine kinetic parameters (Km and Vmax), perform the assay with varying substrate concentrations and fit the V₀ data to the Michaelis-Menten equation using non-linear regression analysis.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 4. medchemexpress.com [medchemexpress.com]

- 5. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. MCA-Lys-Pro-Leu-Gly-Leu-Dap(DNP)-Ala-Arg-NH2 (MMP Substrate) - Echelon Biosciences [echelon-inc.com]

An In-depth Technical Guide to the Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) FRET Substrate

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) Förster Resonance Energy Transfer (FRET) substrate, a valuable tool for the sensitive and continuous measurement of Thimet Oligopeptidase (TOP) activity.

Core Principle: Förster Resonance Energy Transfer (FRET)

The Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) peptide is a fluorogenic substrate that operates on the principle of FRET.[1][2] This process involves the non-radiative transfer of energy from an excited state donor fluorophore to a nearby acceptor molecule.[1][2] In this substrate, the donor is (7-methoxycoumarin-4-yl)acetyl (Mca), and the acceptor is a quencher, the 2,4-dinitrophenyl (Dnp) group.

In the intact peptide, the Mca and Dnp moieties are in close proximity (typically within 1-10 nm), allowing the energy from the excited Mca fluorophore to be transferred to the Dnp quencher. This energy transfer is non-radiative, meaning it does not produce a photon, and results in the quenching of Mca's fluorescence.

Upon enzymatic cleavage of the peptide backbone by an active enzyme, the Mca fluorophore and the Dnp quencher are separated. This separation disrupts FRET, preventing the energy transfer. Consequently, the Mca fluorophore, when excited, emits its characteristic fluorescence, leading to a measurable increase in fluorescence intensity. This increase in fluorescence is directly proportional to the enzymatic activity.[3]

Figure 1: FRET principle of the Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) substrate.

Spectral Properties and Quantitative Data

The efficiency of FRET is highly dependent on the spectral overlap between the emission spectrum of the donor (Mca) and the absorption spectrum of the acceptor (Dnp). The recommended excitation and emission wavelengths for the Mca fluorophore are approximately 320-328 nm and 393-420 nm, respectively.[4][5]

Spectral Characteristics

| Fluorophore/Quencher | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (ε) at 365 nm (M⁻¹cm⁻¹) |

| Mca | 320-328 | 393-420 | - |

| Dnp | ~365 | - | 17,300 |

Data sourced from multiple references. It is always recommended to confirm optimal wavelengths with your specific instrumentation.

Kinetic Parameters for Thimet Oligopeptidase (TOP)

The following table summarizes the kinetic parameters for the hydrolysis of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH by wild-type Thimet Oligopeptidase (WT TOP).

| Enzyme | Substrate | Km (µM) | kcat (s⁻¹) | kcat/Km (M⁻¹s⁻¹) |

| WT TOP | Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH | 2.9 ± 0.4 | 1.8 ± 0.1 | 6.2 x 10⁵ |

Kinetic parameters were determined at 37°C in 50 mM Tris-HCl buffer, pH 7.4, containing 100 mM NaCl.[4]

Experimental Protocols

This section provides a detailed methodology for a typical enzyme activity assay using the Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) substrate.

Materials

-

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH substrate

-

Recombinant wild-type Thimet Oligopeptidase (TOP)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl

-

Dithiothreitol (DTT)

-

Enzyme diluent (e.g., assay buffer with 0.1% BSA)

-

96-well black microplate

-

Fluorescence microplate reader

Stock Solutions

-

Substrate Stock Solution: Prepare a 10 mM stock solution of the Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH substrate in DMSO. Store at -20°C. The concentration of the peptide solution can be determined by measuring the absorption of the 2,4-dinitrophenyl group at 365 nm (ε = 17,300 M⁻¹cm⁻¹).[4]

-

Enzyme Stock Solution: Prepare a stock solution of TOP in a suitable buffer. The concentration should be determined using a standard protein assay (e.g., Bradford or BCA). Store at -80°C in single-use aliquots.

-

DTT Stock Solution: Prepare a 100 mM stock solution of DTT in water. Store at -20°C.

Assay Procedure

-

Prepare the Assay Buffer: Prepare the assay buffer (50 mM Tris-HCl, pH 7.4, 100 mM NaCl) and bring it to the assay temperature of 37°C.

-

Activate the Enzyme: Pre-activate the TOP enzyme by incubating it with 0.5 mM DTT for 5 minutes at 37°C.[4]

-

Prepare the Reaction Mixture: In a 96-well black microplate, prepare the following reaction mixtures for each sample, control, and blank:

-

Sample wells: Add assay buffer, the desired concentration of the test compound (e.g., inhibitor), and the pre-activated TOP enzyme.

-

Positive control well: Add assay buffer and the pre-activated TOP enzyme.

-

No-enzyme control well (blank): Add assay buffer and the substrate, but no enzyme. This is to determine the background fluorescence of the substrate.

-

No-substrate control well (blank): Add assay buffer and the pre-activated TOP enzyme, but no substrate. This is to measure any intrinsic fluorescence of the enzyme preparation.

-

-

Pre-incubation: Pre-incubate the plate at 37°C for 5-10 minutes to allow the enzyme and any test compounds to equilibrate.

-

Initiate the Reaction: Add the Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH substrate to all wells to initiate the enzymatic reaction. The final volume in each well should be consistent (e.g., 100 µL). The final substrate concentration should be at or below the Km value for accurate kinetic measurements.

-

Measure Fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to 37°C. Measure the increase in fluorescence intensity over time (kinetic mode) with excitation at ~320 nm and emission at ~420 nm.[4] Record data every 1-2 minutes for a period of 30-60 minutes.

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all readings.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

The rate of increase in fluorescence can be converted into moles of substrate hydrolyzed per second based on a standard curve of the fluorescent product (Mca-Pro-Leu).[4]

-

References

- 1. Substrate specificity characterization of recombinant metallo oligo-peptidases thimet oligopeptidase and neurolysin - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. scholars.uky.edu [scholars.uky.edu]

- 3. Flexibility in substrate recognition by thimet oligopeptidase as revealed by denaturation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Probing the Conformational States of Thimet Oligopeptidase in Solution - PMC [pmc.ncbi.nlm.nih.gov]

The Role of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) in Drug Discovery: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the application of the fluorogenic substrate, Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp), in the field of drug discovery. This peptide is a valuable tool for the sensitive and continuous assay of specific proteases, primarily matrix metalloproteinases (MMPs) and thimet oligopeptidase, facilitating the discovery and characterization of their inhibitors.

Core Principles: FRET-Based Protease Activity Detection

The functionality of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is rooted in the principle of Fluorescence Resonance Energy Transfer (FRET).[1] This peptide incorporates a fluorescent donor molecule, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor molecule, 2,4-dinitrophenyl (Dnp).[1][2] In the intact peptide, the close proximity of the Mca and Dnp moieties allows for the transfer of energy from the excited Mca to the Dnp group, which quenches the fluorescence emission.[1]

Upon enzymatic cleavage of the peptide backbone, typically at the Gly-Leu bond by a target protease, the Mca fluorophore and the Dnp quencher are separated.[3][4] This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of Mca.[1] This increase in fluorescence is directly proportional to the enzymatic activity and can be monitored in real-time to determine reaction kinetics and the efficacy of potential inhibitors.[5] The optimal excitation and emission wavelengths for the Mca fluorophore are approximately 325-328 nm and 393-420 nm, respectively.[5]

Quantitative Data: Enzyme Specificity and Kinetics

While specific kinetic data for Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is not extensively available in the literature, a closely related and widely used analog, Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2, provides valuable insights into the substrate's utility. The addition of a lysine residue at the N-terminus has been shown to enhance the substrate's properties for several MMPs.[6][7]

Table 1: Kinetic Parameters of Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 with Various MMPs

| Enzyme | kcat/Km (M⁻¹s⁻¹) | Km (µM) | Notes |

| TACE (ADAM17) | 0.8 x 10⁶ | Not Reported | Up to twofold higher specificity constant compared to standard substrates.[6] |

| MMP-1 (Collagenase-1) | Not Reported | 27.5 | Increased specificity constant (two- to ninefold) compared to the shorter substrate Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2.[6][8] |

| MMP-8 (Collagenase-2) | Not Reported | Not Reported | Increased specificity constant (two- to ninefold) compared to the shorter substrate.[6][8] |

| MMP-13 (Collagenase-3) | Not Reported | 5.2 | Increased specificity constant (two- to ninefold) compared to the shorter substrate.[6][8] |

| MMP-14 (MT1-MMP) | Not Reported | 7.9 | Threefold increased specificity constant compared to the shorter substrate.[6][8] |

| MMP-2 (Gelatinase A) | 1.7 x 10⁵ | Not Reported | High specificity constant.[3] |

| MMP-7 (Matrilysin) | 1.7 x 10⁵ | Not Reported | High specificity constant.[3] |

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH has also been identified as a specific substrate for thimet oligopeptidase (EC 3.4.24.15), with cleavage occurring at the Gly-Pro bond.[9][10]

Experimental Protocols

General Enzyme Activity Assay

This protocol outlines a standard procedure for determining the activity of a purified enzyme using Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp).

Materials:

-

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) substrate

-

Purified active enzyme (e.g., recombinant human MMP)

-

Assay Buffer (e.g., 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% Brij-35, pH 7.5)[5]

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Reagent Preparation:

-

Prepare a stock solution of the substrate in a suitable solvent like DMSO.

-

Dilute the enzyme to the desired concentration in cold assay buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate.

-

-

Assay Setup:

-

In a 96-well black microplate, add the assay components in the following order:

-

Assay Buffer

-

Enzyme solution

-

-

Include necessary controls:

-

Substrate Blank (No-Enzyme Control): Contains assay buffer and substrate but no enzyme. This measures the background fluorescence of the substrate.[5]

-

Enzyme Blank (No-Substrate Control): Contains assay buffer and enzyme but no substrate. This measures any intrinsic fluorescence of the enzyme preparation.[5]

-

-

-

Reaction Initiation:

-

Initiate the reaction by adding the substrate solution to all wells.

-

Mix the contents of the wells gently.

-

-

Fluorescence Measurement:

-

Immediately place the plate in a fluorescence microplate reader pre-set to the appropriate temperature (e.g., 37°C).

-

Measure the fluorescence intensity kinetically over a set period (e.g., 30-60 minutes) with excitation at ~328 nm and emission at ~393 nm.[11]

-

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all readings.

-

Determine the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot.

-

High-Throughput Screening (HTS) for Inhibitors

This protocol provides a framework for a high-throughput screening campaign to identify potential inhibitors of a target protease.

Materials:

-

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) substrate

-

Purified active enzyme

-

Assay Buffer

-

Compound library dissolved in DMSO

-

Positive control inhibitor (a known inhibitor of the target enzyme)

-

96-well or 384-well black microplates

-

Automated liquid handling systems (recommended)

-

Fluorescence microplate reader

Procedure:

-

Plate Preparation:

-

Dispense a small volume (e.g., 1 µL) of each compound from the library into individual wells of the microplate.

-

Include control wells:

-

Negative Control (No Inhibition): Contains enzyme, substrate, and DMSO (vehicle).

-

Positive Control (Maximal Inhibition): Contains enzyme, substrate, and a saturating concentration of the positive control inhibitor.

-

-

-

Enzyme Addition:

-

Add the diluted enzyme solution to all wells except the no-enzyme blanks.

-

-

Pre-incubation:

-

Incubate the plate for a defined period (e.g., 15 minutes) at room temperature to allow for the binding of potential inhibitors to the enzyme.[12]

-

-

Reaction Initiation:

-

Add the substrate solution to all wells to start the reaction.

-

-

Fluorescence Measurement:

-

Measure the fluorescence intensity at a fixed time point (endpoint assay) or kinetically.

-

-

Data Analysis:

-

Calculate the percent inhibition for each compound using the following formula: % Inhibition = 100 * (1 - (Fluorescence_compound - Fluorescence_blank) / (Fluorescence_negative_control - Fluorescence_blank))

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the negative control mean).

-

Determine the IC₅₀ values for the confirmed hits by performing dose-response experiments.

-

Visualizing the Context: Signaling Pathways and Experimental Workflows

MMP Activation and Signaling Pathway

Matrix metalloproteinases are key regulators of the extracellular matrix and are involved in a multitude of signaling pathways implicated in both physiological and pathological processes, including inflammation, wound healing, and cancer metastasis.[2] Their activity is tightly regulated at multiple levels, including transcriptional control, activation of the pro-enzyme (zymogen), and inhibition by endogenous tissue inhibitors of metalloproteinases (TIMPs).

Caption: Simplified MMP signaling and activation pathway.

Experimental Workflow for FRET-Based Inhibitor Screening

The high-throughput screening of potential enzyme inhibitors using a FRET-based substrate like Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) follows a logical and streamlined workflow.

Caption: Workflow for FRET-based inhibitor screening.

Conclusion

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) and its analogs are indispensable tools in modern drug discovery. Their ability to provide a sensitive, continuous, and high-throughput compatible readout of protease activity enables the efficient identification and characterization of novel enzyme inhibitors. A thorough understanding of the underlying FRET mechanism, coupled with robust and well-controlled experimental design, is paramount to leveraging the full potential of this fluorogenic substrate in the quest for new therapeutics targeting diseases with dysregulated protease activity.

References

- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]

- 2. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 3. shop.bachem.com [shop.bachem.com]

- 4. researchgate.net [researchgate.net]

- 5. benchchem.com [benchchem.com]

- 6. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. shop.bachem.com [shop.bachem.com]

- 8. 15 Determination of Enzyme Activity: Research protocol with step-by-step guide and materials - Peeref [peeref.com]

- 9. Probing the Conformational States of Thimet Oligopeptidase in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 10. shop.bachem.com [shop.bachem.com]

- 11. bpsbioscience.com [bpsbioscience.com]

- 12. benchchem.com [benchchem.com]

An In-depth Technical Guide to the FRET Substrate Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) for Thimet Oligopeptidase Activity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp), a specialized tool for the sensitive and continuous assay of Thimet oligopeptidase (TOP, EC 3.4.24.15), also known as endopeptidase 24.15. This document details the substrate's core structure, its mechanism of action based on Fluorescence Resonance Energy Transfer (FRET), and its application in kinetic studies.

Core Structure and Physicochemical Properties

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is a synthetic peptide derivative meticulously designed for high specificity and sensitivity in the detection of Thimet oligopeptidase activity. Its structure incorporates a fluorophore and a quencher moiety attached to a peptide backbone that is specifically recognized and cleaved by TOP.

The key components of the substrate are:

-

Mca ((7-methoxycoumarin-4-yl)acetyl): A fluorescent donor group attached to the N-terminus of the peptide.

-

Pro-Leu-Gly-Pro-D-Lys: The peptide sequence that serves as the recognition and cleavage site for Thimet oligopeptidase.

-

Dnp (2,4-dinitrophenyl): A quencher group attached to the epsilon-amino group of the D-Lysine residue.

Table 1: Physicochemical Properties of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)

| Property | Value |

| Molecular Formula | C₄₂H₅₂N₈O₁₄ |

| Molecular Weight | 892.92 g/mol |

| CAS Number | 185698-23-1 |

| Appearance | Light yellow to yellow solid |

| Solubility | Soluble in DMSO |

Principle of FRET-Based Detection

The functionality of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is based on the principle of Fluorescence Resonance Energy Transfer (FRET). In the intact peptide, the Mca fluorophore and the Dnp quencher are in close proximity. When the Mca group is excited by an external light source, the energy is non-radiatively transferred to the Dnp group, which quenches the fluorescence emission of the Mca.

Upon the introduction of active Thimet oligopeptidase, the enzyme cleaves the peptide backbone between the Gly-Pro bond. This cleavage separates the Mca fluorophore from the Dnp quencher. The separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of the Mca group, which can be monitored in real-time. This increase in fluorescence is directly proportional to the enzymatic activity of Thimet oligopeptidase.

Quantitative Analysis: Enzyme Kinetics

Table 2: Spectroscopic Properties for Kinetic Assays

| Parameter | Wavelength/Value |

| Excitation Wavelength (λex) | 320 - 328 nm |

| Emission Wavelength (λem) | 392 - 420 nm |

| Molar Extinction Coefficient of Dnp (ε₃₆₅) | 17,300 M⁻¹cm⁻¹ |

Experimental Protocols

The following is a detailed methodology for conducting a kinetic assay of Thimet oligopeptidase using Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp).

Reagent Preparation

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl. For enzyme activation, supplement with 0.5 mM Dithiothreitol (DTT) just before use.

-

Substrate Stock Solution: Prepare a concentrated stock solution of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) in 100% DMSO. The concentration can be accurately determined by measuring the absorbance of the Dnp group at 365 nm using a molar extinction coefficient of 17,300 M⁻¹cm⁻¹.

-

Enzyme Solution: Reconstitute purified Thimet oligopeptidase in the assay buffer. The final concentration should be determined based on the expected activity.

Assay Procedure

-

Enzyme Activation: Pre-incubate the Thimet oligopeptidase solution with 0.5 mM DTT for 5-10 minutes at 37°C to ensure the enzyme is in its active, reduced state.

-

Reaction Mixture Preparation: In a 96-well microplate or a cuvette, prepare the reaction mixture by adding the assay buffer and the substrate to the desired final concentration.

-

Temperature Equilibration: Incubate the reaction mixture at 37°C for 5 minutes to ensure temperature stability.

-

Initiation of Reaction: Add the pre-activated enzyme solution to the reaction mixture to initiate the enzymatic reaction.

-

Fluorescence Monitoring: Immediately begin monitoring the increase in fluorescence intensity at an emission wavelength of 420 nm with an excitation wavelength of 320 nm using a fluorescence spectrophotometer or plate reader. Record the fluorescence signal over time.

-

Data Analysis: The initial rate of the reaction (v₀) is determined from the linear portion of the fluorescence versus time plot. To convert the rate of fluorescence increase to the rate of substrate hydrolysis (moles/second), a standard curve can be generated using a known concentration of the cleaved fluorescent product, Mca-Pro-Leu-Gly.

Role in Signaling Pathways

Thimet oligopeptidase is a ubiquitously expressed metallopeptidase that plays a crucial role in the metabolism of various bioactive peptides, thereby influencing several signaling pathways. While Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is a synthetic substrate used to probe the enzyme's activity, its cleavage is representative of the physiological function of TOP in peptide processing.

One of the key roles of Thimet oligopeptidase is in the MHC Class I antigen presentation pathway . After intracellular proteins are degraded by the proteasome into smaller peptides, TOP can further trim these peptides to the optimal length of 8-10 amino acids for binding to MHC Class I molecules in the endoplasmic reticulum. These peptide-MHC complexes are then presented on the cell surface for recognition by cytotoxic T lymphocytes.

Furthermore, Thimet oligopeptidase is implicated in the regulation of neuropeptide signaling by degrading neuropeptides such as bradykinin and neurotensin, and in modulating beta-adrenergic signaling through the processing of intracellular peptides. The use of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) allows researchers to investigate the activity of TOP in these contexts and to screen for potential inhibitors or activators of the enzyme, which may have therapeutic applications in immunology, neuroscience, and metabolic disorders.

An In-depth Technical Guide to the Fluorogenic Peptide Substrate: Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the fluorogenic peptide substrate, Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp), a valuable tool for the sensitive and continuous measurement of protease activity. This document details the core principles of its fluorophore and quencher system, summarizes key quantitative data, provides detailed experimental protocols, and visualizes relevant biological pathways and experimental workflows.

Core Principles: FRET-Based Detection of Protease Activity

The functionality of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is based on the principle of Förster Resonance Energy Transfer (FRET). The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Mca fluorophore and the Dnp quencher allows for the non-radiative transfer of energy from the excited Mca to the Dnp moiety, effectively quenching the fluorescence emission.

Upon enzymatic cleavage of the peptide backbone by a specific protease, the Mca fluorophore and the Dnp quencher are separated. This separation disrupts the FRET process, leading to a significant increase in the fluorescence intensity of Mca. This increase in fluorescence is directly proportional to the rate of substrate hydrolysis and, consequently, the activity of the enzyme. This substrate is a known substrate for Thimet oligopeptidase and can also be cleaved by various Matrix Metalloproteinases (MMPs).[1][2]

Quantitative Data

The following tables summarize the key quantitative parameters associated with the Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) substrate and its components.

Table 1: Optical Properties of the Mca Fluorophore

| Parameter | Value | Reference |

| Excitation Wavelength (λex) | 325 - 328 nm | [3] |

| Emission Wavelength (λem) | 393 - 420 nm | [3][4] |

| Molar Extinction Coefficient (ε) at 325 nm | 14,500 M⁻¹cm⁻¹ | [5] |

| Fluorescence Quantum Yield (ΦF) | 0.49 | [5] |

Table 2: Kinetic Parameters with Various Proteases

| Enzyme | K_m (μM) | k_cat (s⁻¹) | k_cat/K_m (M⁻¹s⁻¹) | Reference |

| MMP-1 (Collagenase-1) | 27.5 | - | - | [6] |

| MMP-8 (Collagenase-2) | - | - | Increased 2- to 9-fold compared to a shorter substrate | [3] |

| MMP-13 (Collagenase-3) | 5.2 | - | Increased 2- to 9-fold compared to a shorter substrate | [3][6] |

| MMP-14 (MT1-MMP) | 7.9 | - | Increased 3-fold compared to a shorter substrate | [3][6] |

| TACE (ADAM17) | - | - | 0.8 x 10⁶ | [3] |

Experimental Protocols

The following protocols provide a general framework for utilizing Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) in protease activity assays. Optimization may be required depending on the specific enzyme, experimental conditions, and available instrumentation.

Preparation of Reagents

-

Assay Buffer: A common assay buffer for MMPs is 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, and 0.05% (v/v) Brij-35, pH 7.5.[3] For Thimet oligopeptidase, a suitable buffer is 25 mM Tris/HCl, pH 7.8, with conductivity adjusted to 12 mS/cm² with KCl and containing 10% glycerol.[7]

-

Substrate Stock Solution: Prepare a stock solution of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) in a suitable solvent such as DMSO. Store the stock solution at -20°C or -80°C, protected from light.[1][8] Avoid repeated freeze-thaw cycles.

-

Enzyme Solution: Prepare a stock solution of the purified or recombinant enzyme in an appropriate buffer. The optimal concentration should be determined empirically to ensure a linear reaction rate over the desired time course.

-

Controls:

-

No-Enzyme Control (Blank): Contains all assay components except the enzyme. This is used to measure background fluorescence and non-enzymatic substrate hydrolysis.

-

No-Substrate Control: Contains the enzyme and all other components except the substrate. This helps to determine any intrinsic fluorescence of the enzyme preparation.

-

Positive Control: A known active protease to validate the assay setup.

-

Inhibitor Control: A known inhibitor of the target protease to confirm the assay's suitability for screening applications.

-

Enzyme Activity Assay Protocol

-

Prepare the Reaction Plate: Add the desired volume of assay buffer to the wells of a black, flat-bottom 96-well microplate suitable for fluorescence measurements.

-

Add Enzyme: Add the appropriate volume of the diluted enzyme solution to the wells.

-

Add Inhibitor/Test Compound (Optional): If screening for inhibitors, add the test compounds to the respective wells and incubate for a predetermined period.

-

Initiate the Reaction: Add the Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) substrate to each well to initiate the enzymatic reaction. The final substrate concentration should ideally be at or below the K_m value for accurate kinetic measurements.

-

Measure Fluorescence: Immediately place the microplate in a fluorescence plate reader pre-set to the optimal excitation and emission wavelengths for the Mca fluorophore (e.g., Ex: 328 nm, Em: 420 nm).

-

Data Acquisition: Monitor the increase in fluorescence intensity over time. Collect data points at regular intervals (e.g., every 1-2 minutes) for a duration sufficient to obtain a linear initial velocity.

-

Data Analysis:

-

Subtract the background fluorescence (from the no-enzyme control) from all readings.

-

Determine the initial reaction velocity (V₀) by calculating the slope of the linear portion of the fluorescence versus time plot.

-

For kinetic analysis, plot the initial velocities against the corresponding substrate concentrations and fit the data to the Michaelis-Menten equation to determine K_m and V_max.

-

Visualizations

Signaling Pathway: Role of Thimet Oligopeptidase in Antigen Presentation

Thimet oligopeptidase (TOP) plays a crucial role in the major histocompatibility complex (MHC) class I antigen presentation pathway. It is involved in the degradation of peptides generated by the proteasome in the cytosol, thereby influencing the pool of peptides available for loading onto MHC class I molecules in the endoplasmic reticulum.[9][10][11]

Caption: Role of Thimet Oligopeptidase in the MHC Class I Antigen Presentation Pathway.

Experimental Workflow: FRET-Based Protease Assay

The following diagram illustrates the general workflow for conducting a protease activity assay using a FRET-based substrate like Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp).

Caption: General workflow for a FRET-based protease assay.

Logical Relationship: Principle of FRET-Based Substrate Cleavage

This diagram illustrates the fundamental principle of how the Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) substrate functions.

Caption: Principle of FRET-based detection of protease activity.

References

- 1. benchchem.com [benchchem.com]

- 2. medchemexpress.com [medchemexpress.com]

- 3. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 6. shop.bachem.com [shop.bachem.com]

- 7. Flexibility in substrate recognition by thimet oligopeptidase as revealed by denaturation studies - PMC [pmc.ncbi.nlm.nih.gov]

- 8. medchemexpress.com [medchemexpress.com]

- 9. The cytosolic endopeptidase, thimet oligopeptidase, destroys antigenic peptides and limits the extent of MHC class I antigen presentation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 10. Thimet Oligopeptidase (EC 3.4.24.15) Key Functions Suggested by Knockout Mice Phenotype Characterization - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Thimet Oligopeptidase Biochemical and Biological Significances: Past, Present, and Future Directions - PMC [pmc.ncbi.nlm.nih.gov]

The Essential Guide to Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) for Thimet Oligopeptidase Activity Analysis

For Researchers, Scientists, and Drug Development Professionals

Introduction

Thimet oligopeptidase (TOP), also known as endopeptidase 24.15, is a crucial zinc metalloendopeptidase involved in a variety of physiological processes. Its activity has been implicated in neuropeptide metabolism, the generation of antigenic peptides for MHC class I presentation, and the pathogenesis of neurodegenerative diseases and cancer.[1][2] Accurate and efficient measurement of TOP activity is therefore paramount for both basic research and the development of novel therapeutics targeting this enzyme.

This technical guide provides an in-depth overview of the use of the fluorogenic substrate Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) for the sensitive and continuous assay of TOP activity. We will cover the core principles of the assay, detailed experimental protocols, quantitative data, and the application of this substrate in drug discovery workflows.

Principle of the Assay: Fluorescence Resonance Energy Transfer (FRET)

The Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) substrate is designed based on the principle of Fluorescence Resonance Energy Transfer (FRET).[3] The peptide backbone incorporates a fluorescent donor molecule, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quencher molecule, 2,4-dinitrophenyl (Dnp).[3][4]

In the intact substrate, the close proximity of the Mca and Dnp moieties allows for the non-radiative transfer of energy from the excited Mca fluorophore to the Dnp quencher. This results in the suppression of fluorescence. Upon enzymatic cleavage of the peptide bond between Gly and Pro by thimet oligopeptidase, the Mca and Dnp groups are separated. This separation disrupts FRET, leading to a quantifiable increase in the fluorescence emission of the Mca group. The rate of this fluorescence increase is directly proportional to the enzymatic activity of TOP.

Quantitative Data

The following tables summarize the key quantitative parameters for the Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) substrate and the operational specifications for the TOP activity assay.

Table 1: Physicochemical and Spectroscopic Properties of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)

| Property | Value | Reference |

| Molecular Formula | C₄₂H₅₂N₈O₁₄ | [4] |

| Molecular Weight | 892.91 g/mol | [4] |

| Excitation Wavelength (λex) | 320 nm | [5] |

| Emission Wavelength (λem) | 420 nm | [5] |

| Storage (Powder) | -20°C for 1 year, -80°C for 2 years (sealed from moisture and light) | [4] |

| Storage (in DMSO) | -20°C for 1 month, -80°C for 6 months (sealed from moisture and light) | [3] |

Table 2: Kinetic Parameters of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) with Wild-Type Thimet Oligopeptidase

| Parameter | Value | Reference |

| Michaelis Constant (Kₘ) | 1.8 ± 0.3 µM | [5] |

| Catalytic Rate Constant (kcat) | 2.5 ± 0.1 s⁻¹ | [5] |

| Catalytic Efficiency (kcat/Kₘ) | 1.4 µM⁻¹s⁻¹ | [5] |

Table 3: Recommended Assay Conditions

| Parameter | Recommended Condition | Reference |

| Buffer | 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl | [5] |

| Enzyme Pre-activation | 0.5 mM Dithiothreitol (DTT) for 5 minutes at 37°C | [5] |

| Temperature | 37°C | [5] |

| Substrate Concentration | 5-10 µM (for standard assays) or varied for kinetic studies | [5] |

| Final DMSO Concentration | <1% (to avoid enzyme inhibition) |

Experimental Protocols

This section provides detailed methodologies for a standard TOP activity assay and a high-throughput screening (HTS) assay for TOP inhibitors.

Standard Thimet Oligopeptidase Activity Assay

This protocol is suitable for determining the specific activity of purified or recombinant TOP, or for characterizing the kinetic parameters of the enzyme.

Materials:

-

Purified thimet oligopeptidase

-

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl

-

Dithiothreitol (DTT)

-

Dimethyl sulfoxide (DMSO)

-

96-well black microplate

-

Fluorescence microplate reader

Procedure:

-

Prepare a 10 mM stock solution of the Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) substrate in DMSO. Store aliquots at -20°C or -80°C.

-

Prepare the Assay Buffer.

-

Prepare the enzyme solution. Dilute the purified TOP to the desired concentration in Assay Buffer.

-

Activate the enzyme. Add DTT to the enzyme solution to a final concentration of 0.5 mM and incubate for 5 minutes at 37°C.

-

Prepare the substrate working solution. Dilute the substrate stock solution in Assay Buffer to the desired final concentration (e.g., 10 µM for a standard assay).

-

Set up the assay in a 96-well black microplate.

-

Test wells: Add 50 µL of the activated enzyme solution.

-

Substrate blank wells: Add 50 µL of Assay Buffer.

-

Enzyme blank wells: Add 50 µL of the activated enzyme solution.

-

-

Initiate the reaction. Add 50 µL of the substrate working solution to the test wells and substrate blank wells. Add 50 µL of Assay Buffer to the enzyme blank wells. The final volume in each well should be 100 µL.

-

Measure fluorescence. Immediately place the microplate in a fluorescence microplate reader pre-heated to 37°C. Measure the fluorescence intensity every minute for 15-30 minutes with excitation at 320 nm and emission at 420 nm.

-

Data analysis.

-

Subtract the background fluorescence (substrate blank) from the fluorescence readings of the test wells.

-

Calculate the initial rate of reaction (V₀) from the linear portion of the fluorescence versus time plot.

-

Enzyme activity can be expressed as relative fluorescence units (RFU) per minute. To convert this to molar concentration of product formed per minute, a standard curve of the free Mca fluorophore should be generated.

-

High-Throughput Screening (HTS) Assay for Thimet Oligopeptidase Inhibitors

This protocol is designed for screening large compound libraries to identify potential inhibitors of TOP.

Materials:

-

Purified thimet oligopeptidase

-

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) substrate

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, with 100 mM NaCl

-

Dithiothreitol (DTT)

-

Compound library dissolved in DMSO

-

Positive control inhibitor (e.g., a known TOP inhibitor)

-

384-well black microplates

-

Automated liquid handling system

-

Fluorescence microplate reader with HTS capabilities

Procedure:

-

Prepare reagents as described in the standard assay protocol. Optimize enzyme and substrate concentrations to achieve a robust signal-to-background ratio and to be in the linear range of the assay.

-

Compound Plating. Using an automated liquid handler, add a small volume (e.g., 100 nL) of each compound from the library to the wells of a 384-well black microplate. Also, plate the positive control inhibitor and DMSO (vehicle control) in designated wells.

-

Add the activated enzyme solution. Dispense a defined volume (e.g., 10 µL) of the pre-activated TOP solution to all wells except the substrate blank wells. Add Assay Buffer to the substrate blank wells.

-

Incubate. Incubate the plate for 15-30 minutes at room temperature to allow the compounds to interact with the enzyme.

-

Initiate the reaction. Add a defined volume (e.g., 10 µL) of the substrate working solution to all wells.

-

Measure fluorescence. Immediately read the plate in a fluorescence microplate reader at 320 nm excitation and 420 nm emission. A kinetic read over 15-30 minutes is ideal, but for HTS, a single endpoint reading after a fixed incubation time (e.g., 30 minutes) can be used.

-

Data Analysis.

-

Calculate the percent inhibition for each compound using the following formula:

-

Identify "hits" as compounds that exhibit inhibition above a certain threshold (e.g., >50% or 3 standard deviations from the mean of the vehicle control).

-

Validate hits through dose-response curves to determine their potency (IC₅₀).

-

Signaling Pathways and Experimental Workflows

The following diagrams, created using the DOT language for Graphviz, illustrate key pathways and workflows involving thimet oligopeptidase.

Caption: MHC Class I Antigen Presentation Pathway involving Thimet Oligopeptidase.

Caption: Regulation of GnRH Signaling by Thimet Oligopeptidase.

Caption: High-Throughput Screening Workflow for Thimet Oligopeptidase Inhibitors.

Conclusion

The Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) substrate provides a robust and sensitive tool for the study of thimet oligopeptidase. Its application in a FRET-based assay allows for continuous and high-throughput analysis of TOP activity, making it an invaluable resource for academic research and industrial drug discovery. The detailed protocols and quantitative data presented in this guide offer a solid foundation for researchers and drug development professionals to effectively utilize this substrate in their investigations of thimet oligopeptidase function and inhibition.

References

- 1. A Time-Resolved Fluorescence Resonance Energy Transfer Assay for High-Throughput Screening of 14-3-3 Protein–Protein Interaction Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]

- 2. biorxiv.org [biorxiv.org]

- 3. Characterization of thimet oligopeptidase and neurolysin activities in B16F10-Nex2 tumor cells and their involvement in angiogenesis and tumor growth - PMC [pmc.ncbi.nlm.nih.gov]

- 4. scholars.uthscsa.edu [scholars.uthscsa.edu]

- 5. Probing the Conformational States of Thimet Oligopeptidase in Solution - PMC [pmc.ncbi.nlm.nih.gov]

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) as a matrix metalloproteinase (MMP) substrate

An In-depth Technical Guide to the Fluorogenic MMP Substrate: Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)

Introduction

The peptide Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is a fluorogenic substrate designed for the sensitive and continuous measurement of matrix metalloproteinase (MMP) activity. MMPs are a family of zinc-dependent endopeptidases crucial for the remodeling of the extracellular matrix (ECM) in both physiological and pathological processes, including tissue repair, angiogenesis, and cancer metastasis.[1][2][3][4] The dysregulation of MMP activity is associated with numerous diseases, making them a significant target for drug development.[5]

This substrate's design is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[6][7] It incorporates a fluorescent donor group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp).[6][8] In the intact peptide, the Dnp group quenches the fluorescence of the Mca group.[9] Upon enzymatic cleavage of the peptide backbone, typically at the Gly-Leu bond, the fluorophore and quencher are separated, leading to a quantifiable increase in fluorescence that is directly proportional to the enzyme's activity.[7][9] This allows for the real-time kinetic evaluation of MMPs.[8]

Quantitative Data: Enzyme Specificity and Kinetics

| Enzyme | Km (μM) | kcat/Km (M⁻¹s⁻¹) | Notes |

| MMP-13 (Collagenase-3) | 5.2 | 0.53 x 10⁵ | FS-6 is an effective substrate.[12][13] |

| MMP-1 (Collagenase-1) | 27.5 | - | Specificity constant is increased 2- to 9-fold with FS-6 compared to its predecessor.[10][11][13] |

| MMP-14 (MT1-MMP) | 7.9 | - | Specificity constant is increased threefold with FS-6.[10][13] |

| MMP-12 (Macrophage Elastase) | - | 1.85 x 10⁵ | A related substrate, Mca-Pro-Leu-Gly-Leu-Glu-Glu-Ala-Dap(Dnp)-NH₂, is highly selective for MMP-12.[12] |

| MMP-9 (Gelatinase B) | - | 0.33 x 10⁵ | Shows moderate activity with related Mca-Dnp substrates.[12] |

| TACE (ADAM17) | - | 0.8 x 10⁶ | FS-6 shows high specificity constants for TACE.[10] |

Table 1: Summary of kinetic parameters for various metalloproteinases using the closely related fluorogenic substrate Mca-Lys-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH₂ (FS-6) and other similar substrates. Data is compiled for reference.[10][12][13]

Mechanism of Action: FRET-Based Detection

The assay's functionality is based on Fluorescence Resonance Energy Transfer (FRET).[7]

-

Intact State (Quenched) : The Mca fluorophore and the Dnp quencher are held in close proximity by the peptide backbone. When the Mca group is excited by an external light source (typically around 325-328 nm), its emission energy is non-radiatively transferred to the nearby Dnp quencher instead of being emitted as fluorescent light.[7][9]

-

Cleavage Event : An active MMP recognizes and cleaves a specific peptide bond within the substrate sequence (e.g., Gly-Leu).[9]

-

Fluorescent State : This cleavage separates the Mca fluorophore from the Dnp quencher.[6] Freed from the quenching effect, the excited Mca group can now emit its characteristic fluorescence (around 393-420 nm), resulting in a detectable signal.[7][12]

Experimental Protocols

Standard MMP Activity Assay

This protocol outlines a continuous fluorometric assay to measure the activity of a purified MMP enzyme.

Materials:

-

Recombinant active MMP

-

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) substrate stock solution (e.g., 10 mM in DMSO)

-

Assay Buffer: 50 mM Tris-HCl, 150 mM NaCl, 10 mM CaCl₂, 0.05% (v/v) Brij-35, pH 7.5[13][14]

-

Black, flat-bottom 96- or 384-well microplate[14]

-

Fluorescence plate reader with excitation/emission filters for ~328 nm and ~400 nm[7][14]

Procedure:

-

Prepare Reagents : Dilute the MMP enzyme to the desired concentration in cold Assay Buffer. Prepare a working solution of the substrate by diluting the stock in Assay Buffer to a final concentration typically near its Km value.

-

Assay Setup : In a microplate, set up the following wells:

-

Reaction Initiation : Add the enzyme solution to the appropriate wells. If studying inhibitors, pre-incubate the enzyme with the test compound for 10-15 minutes at the assay temperature (e.g., 37°C) before initiating the reaction.[7]

-

Start Reaction : Initiate the reaction by adding the substrate working solution to all wells.[7]

-

Fluorescence Measurement : Immediately place the plate in a fluorescence reader pre-set to the assay temperature. Measure the increase in fluorescence intensity over time (kinetic mode) for 30-60 minutes.[14]

-

Data Analysis : Calculate the initial reaction velocity (V₀) from the linear portion of the fluorescence versus time plot for each well after subtracting the background fluorescence. Enzyme activity is proportional to this rate.

High-Throughput Screening (HTS) for MMP Inhibitors

This substrate is well-suited for HTS campaigns to identify novel MMP inhibitors.[15][16]

Procedure:

-

Compound Plating : Using an automated liquid handler, dispense a small volume (e.g., 1 µL) of each compound from a chemical library into the wells of a 384-well assay plate. Include controls: DMSO for 100% activity and a known potent inhibitor for 0% activity.[14]

-

Enzyme Addition : Add the diluted MMP enzyme solution to all wells. Incubate for a set period (e.g., 15 minutes) to allow for enzyme-inhibitor binding.[14]

-

Reaction Initiation : Add the Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) substrate solution to all wells to start the reaction.[14]

-

Signal Detection : Read the plate kinetically in a fluorescence plate reader.[14]

-

Data Analysis : Determine the reaction rate for each well. Calculate the percent inhibition for each compound relative to the DMSO and potent inhibitor controls. Hits are identified as compounds that produce a statistically significant reduction in enzyme activity.

Role in Signaling Pathways and Drug Development

MMPs are key players in numerous signaling pathways critical to cancer progression, including invasion, metastasis, and angiogenesis.[4][5][17] They degrade components of the ECM, clearing a path for tumor cells to invade surrounding tissues and enter blood vessels (intravasation).[17][18]

-

ECM Degradation : MMPs like collagenases (MMP-1, -8, -13) and gelatinases (MMP-2, -9) degrade fibrillar collagens and other ECM proteins, which is a crucial step for cell migration and invasion.[1][2][19]

-

Growth Factor Activation : MMPs can cleave and release growth factors that are sequestered in the ECM, promoting tumor growth and angiogenesis.[3]

-

Regulation of Cell Behavior : By modifying the cellular microenvironment, MMPs influence cell adhesion, proliferation, and survival.[3][5]

The use of substrates like Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is vital for developing therapeutic MMP inhibitors. By enabling robust and high-throughput screening, these tools help identify selective inhibitors that can target the pathological activity of specific MMPs while sparing their beneficial physiological functions, a key challenge that led to the failure of early broad-spectrum MMP inhibitors in clinical trials.[5][16]

References

- 1. tandfonline.com [tandfonline.com]

- 2. Matrix metalloproteinase collagenolysis in health and disease - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Matrix Metalloproteinases in Cancer Cell Invasion - Madame Curie Bioscience Database - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. Role of Matrix Metalloproteinases in Angiogenesis and Cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 5. imrpress.com [imrpress.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. Using Fluorogenic Peptide Substrates to Assay Matrix Metalloproteinases - PMC [pmc.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

- 10. Characterization of Mca-Lys-Pro-Leu-Gly-Leu-Dpa-Ala-Arg-NH2, a fluorogenic substrate with increased specificity constants for collagenases and tumor necrosis factor converting enzyme - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. medchemexpress.com [medchemexpress.com]

- 12. medchemexpress.com [medchemexpress.com]

- 13. benchchem.com [benchchem.com]

- 14. benchchem.com [benchchem.com]

- 15. High throughput screening of potentially selective MMP-13 exosite inhibitors utilizing a triple-helical FRET substrate - PMC [pmc.ncbi.nlm.nih.gov]

- 16. hts.scripps.ufl.edu [hts.scripps.ufl.edu]

- 17. Frontiers | Insights Into the Role of Matrix Metalloproteinases in Cancer and its Various Therapeutic Aspects: A Review [frontiersin.org]

- 18. researchgate.net [researchgate.net]

- 19. Matrix metalloproteinase interactions with collagen and elastin - PMC [pmc.ncbi.nlm.nih.gov]

The Fluorogenic Probe Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp): A Technical Guide to its Application in Biochemical Research

For Immediate Release

This technical guide provides an in-depth overview of the fluorogenic peptide substrate Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp), a specialized tool for researchers, scientists, and drug development professionals. This document outlines its core applications, particularly in the sensitive determination of Thimet oligopeptidase activity, and provides detailed experimental protocols for its use.

Introduction: Unveiling Enzyme Activity through Fluorescence Resonance Energy Transfer (FRET)

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is a highly specific fluorogenic substrate designed for the continuous assay of Thimet oligopeptidase (TOP, EC 3.4.24.15), a zinc metalloendopeptidase involved in neuropeptide metabolism. Its utility in biochemical research stems from the principle of Fluorescence Resonance Energy Transfer (FRET).

The peptide incorporates a fluorescent donor group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In the intact peptide, the close proximity of the Mca and Dnp moieties allows for the quenching of the Mca fluorophore's emission. Enzymatic cleavage of the peptide at the Gly-Pro bond by TOP separates the fluorophore from the quencher, leading to a quantifiable increase in fluorescence. This direct relationship between fluorescence intensity and enzymatic activity allows for real-time kinetic analysis.

Core Applications in Biochemical Research

The primary application of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is the sensitive measurement of Thimet oligopeptidase activity. This makes it an invaluable tool for:

-

Enzyme Kinetics: Determining key kinetic parameters such as the Michaelis constant (Km) and the catalytic rate constant (kcat) for TOP and its mutants.

-

Inhibitor Screening: High-throughput screening of potential TOP inhibitors for drug discovery and development. The substrate allows for rapid and accurate determination of inhibitor potency (e.g., Ki values).

-

Biochemical Characterization: Studying the effects of mutations, cofactors, and environmental conditions on TOP activity.

Quantitative Data Summary

The following table summarizes the key quantitative parameters associated with the use of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) for the characterization of Thimet oligopeptidase.

| Parameter | Value | Enzyme | Source |

| Michaelis Constant (Km) | 2.1 ± 0.4 µM | Wild-Type Thimet Oligopeptidase | [Marques et al., 2022] |

| Catalytic Rate Constant (kcat) | 4.9 ± 0.3 s-1 | Wild-Type Thimet Oligopeptidase | [Marques et al., 2022] |

| Catalytic Efficiency (kcat/Km) | 2.3 µM-1s-1 | Wild-Type Thimet Oligopeptidase | [Marques et al., 2022] |

| Excitation Wavelength (λex) | 320 nm | N/A | [Marques et al., 2022] |

| Emission Wavelength (λem) | 420 nm | N/A | [Marques et al., 2022] |

| Dnp Molar Extinction Coefficient (ε365) | 17,300 M-1cm-1 | N/A | [Marques et al., 2022] |

| Solubility | 100 mg/mL in DMSO | N/A | [MedchemExpress Product Data Sheet] |

Detailed Experimental Protocol: Assay of Thimet Oligopeptidase Activity

This protocol is adapted from Marques et al., 2022.

4.1. Reagents and Materials

-

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) substrate

-

Purified Thimet oligopeptidase (TOP)

-

Assay Buffer: 50 mM Tris-HCl, pH 7.4, containing 100 mM NaCl

-

Dithiothreitol (DTT)

-

Dimethyl sulfoxide (DMSO) for substrate stock solution

-

Spectrofluorometer with temperature control

-

Standard 1 cm pathlength cuvettes

4.2. Preparation of Solutions

-

Substrate Stock Solution: Prepare a concentrated stock solution of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) in DMSO. The concentration can be accurately determined by measuring the absorbance of the Dnp group at 365 nm using a molar extinction coefficient of 17,300 M-1cm-1. Store the stock solution at -20°C or -80°C, protected from light.

-

Enzyme Preparation: Pre-activate TOP by incubating the enzyme with 0.5 mM DTT for 5 minutes at 37°C immediately before use.

4.3. Assay Procedure

-

Set the spectrofluorometer to an excitation wavelength of 320 nm and an emission wavelength of 420 nm.

-

Equilibrate the instrument's thermostatically controlled cell holder to 37°C.

-

In a 1 cm pathlength cuvette, add 1 mL of the substrate solution diluted to the desired concentration in Assay Buffer.

-

Place the cuvette in the cell holder and allow it to equilibrate for 5 minutes.

-

Initiate the reaction by adding a small volume of the pre-activated TOP enzyme to the cuvette. The final enzyme concentration should be chosen so that less than 5% of the substrate is hydrolyzed during the initial linear phase of the reaction.

-

Continuously monitor the increase in fluorescence over time. The rate of increase in fluorescence is directly proportional to the rate of substrate hydrolysis.

4.4. Data Analysis

-

Convert the rate of fluorescence increase (in fluorescence units per second) into the rate of substrate hydrolysis (in moles per second). This is achieved by generating a standard curve with a known concentration of the fully hydrolyzed product (Mca-Pro-Leu).

-

To determine kinetic parameters (Km and kcat), measure the initial rates of hydrolysis at various substrate concentrations.

-

Plot the initial velocity versus substrate concentration and fit the data to the Michaelis-Menten equation using non-linear regression analysis.

Visualizations: Signaling Pathways and Experimental Workflows

Caption: FRET mechanism of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) cleavage by Thimet Oligopeptidase.

Caption: Experimental workflow for determining TOP kinetic parameters using Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp).

Methodological & Application

Application Notes and Protocols for the Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) Assay

For Researchers, Scientists, and Drug Development Professionals

Introduction

The Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) peptide is a fluorogenic substrate primarily utilized for the sensitive determination of Thimet oligopeptidase (THOP1, EC 3.4.24.15) activity.[1][2] This assay is based on the principle of Fluorescence Resonance Energy Transfer (FRET).[3] The peptide incorporates a fluorescent donor, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor, 2,4-dinitrophenyl (Dnp). In the intact substrate, the close proximity of the Mca and Dnp moieties results in the quenching of Mca's fluorescence. Upon enzymatic cleavage of the peptide backbone by an active peptidase, the fluorophore and quencher are separated, leading to a measurable increase in fluorescence intensity that is directly proportional to the enzyme's activity.[3]

Principle of the Assay

The Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) assay operates on the FRET principle. The Mca group serves as the fluorophore and the Dnp group as the quencher. When the substrate is intact, the energy from the excited Mca molecule is non-radiatively transferred to the Dnp molecule, preventing the emission of fluorescence. Thimet oligopeptidase cleaves the peptide bond between Glycine and Proline. This cleavage event separates the Mca and Dnp, disrupting the FRET process and resulting in an increase in the fluorescence of Mca, which can be monitored in real-time.

Applications

-

Enzyme Activity Measurement: Quantifying the enzymatic activity of Thimet oligopeptidase in purified preparations or biological samples.[1][2]

-

Inhibitor Screening: Screening for and characterizing inhibitors of Thimet oligopeptidase, which is relevant in various physiological and pathological processes.

-

Drug Discovery: Aiding in the development of therapeutic agents targeting metallopeptidase activity.

Quantitative Data

| Parameter | Value | Enzyme Source | Substrate | Reference |

| Specific Activity | >250 pmol/min/µg | Recombinant Human THOP1 | Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH | [4] |

| Excitation Wavelength | 320 nm | - | Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH | [3][5] |

| Emission Wavelength | 405 nm or 420 nm | - | Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH | [3][4][5] |

| kcat/Km | 1.7 x 10⁵ M⁻¹s⁻¹ (for MMP-7) | Matrix Metalloproteinase-7 | Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 | [6] |

| kcat/Km | 6.3 x 10⁵ M⁻¹s⁻¹ (for MMP-2) | Matrix Metalloproteinase-2 | Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2 | [6] |

Experimental Protocols

Materials

-

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH substrate (e.g., Bachem, Cat # M2270)[4]

-

Recombinant Human Thimet Oligopeptidase/THOP1 (e.g., R&D Systems, Catalog # 3439ZN)[4]

-

Assay Buffer: 25 mM Tris, 150 mM NaCl, pH 7.5[4]

-

Substrate Solvent: Dimethyl sulfoxide (DMSO)

-

96-well black microplates (e.g., F16 Black Maxisorp Plate, Nunc, Catalog # 475515)[4]

-

Fluorescent plate reader with excitation at ~320 nm and emission detection at ~405-420 nm[3][4][5]

Preparation of Reagents

-

Substrate Stock Solution: Prepare a 2 mM stock solution of Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp)-OH in DMSO.[4] Store aliquots at -20°C to avoid repeated freeze-thaw cycles.

-

Enzyme Stock Solution: Reconstitute the lyophilized rhTHOP1 to the concentration specified by the manufacturer. For the assay, dilute the enzyme to 0.5 ng/µL in Assay Buffer.[4]

-

DTT Solution (for enzyme pre-activation): Prepare a stock solution of DTT in water. The final concentration for pre-activation should be 0.5 mM.[3][5]

-

Working Substrate Solution: Dilute the 2 mM substrate stock solution to 20 µM in Assay Buffer.[4]

Assay Procedure

-

Enzyme Pre-activation: Incubate the diluted rhTHOP1 solution with 0.5 mM DTT for 5 minutes at 37°C.[3][5]

-

Assay Plate Preparation:

-

Reaction Initiation: Start the enzymatic reaction by adding 50 µL of the 20 µM working substrate solution to each well, including the blank. This will result in a final enzyme concentration of 0.025 µ g/well and a final substrate concentration of 10 µM.[4]

-

Fluorescence Measurement: Immediately place the plate in a fluorescent plate reader and measure the fluorescence intensity in kinetic mode for 5 minutes. Use an excitation wavelength of 320 nm and an emission wavelength of 405 nm (or 420 nm).[3][4][5]

-

Data Analysis:

-

Subtract the fluorescence signal of the substrate blank from the enzyme-containing wells.

-

Calculate the initial reaction velocity (Vmax) from the linear portion of the kinetic curve (RFU/min).

-

The specific activity can be calculated using a calibration standard of the cleaved product, Mca-Pro-Leu-OH, if available.[4]

-

Visualizations

Signaling Pathway

Caption: Role of Thimet Oligopeptidase (THOP1) in peptide metabolism.

Experimental Workflow

Caption: Workflow for the Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) FRET assay.

Logical Relationship of FRET Assay Components

Caption: Principle of the FRET-based enzymatic assay.

References

- 1. medchemexpress.com [medchemexpress.com]

- 2. alfagen.com.tr [alfagen.com.tr]

- 3. Probing the Conformational States of Thimet Oligopeptidase in Solution - PMC [pmc.ncbi.nlm.nih.gov]

- 4. resources.rndsystems.com [resources.rndsystems.com]

- 5. Probing the Conformational States of Thimet Oligopeptidase in Solution [mdpi.com]

- 6. Mca-Pro-Leu-Gly-Leu-Dap(Dnp)-Ala-Arg-NH2-HongTide Biotechnology [hongtide.com]

Application Notes and Protocols for Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) in FRET Assays

For Researchers, Scientists, and Drug Development Professionals

Introduction

Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) is a highly specific and sensitive fluorogenic peptide substrate designed for the continuous monitoring of Thimet oligopeptidase (TOP, EC 3.4.24.15) activity. This substrate operates on the principle of Fluorescence Resonance Energy Transfer (FRET), providing a robust method for enzyme kinetic studies and high-throughput screening of potential inhibitors.

The peptide incorporates a fluorescent donor group, (7-methoxycoumarin-4-yl)acetyl (Mca), and a quenching acceptor group, 2,4-dinitrophenyl (Dnp). In the intact substrate, the close proximity of the Mca and Dnp moieties allows for the non-radiative transfer of energy from the excited Mca to the Dnp, effectively quenching the fluorescence of Mca.[1][2] Upon enzymatic cleavage of the peptide backbone by an active enzyme like Thimet oligopeptidase, the Mca fluorophore and the Dnp quencher are separated. This separation disrupts FRET, leading to a significant increase in the fluorescence intensity of Mca, which can be monitored in real-time.[1][2] The increase in fluorescence is directly proportional to the enzymatic activity.

This document provides detailed protocols for utilizing Mca-Pro-Leu-Gly-Pro-D-Lys(Dnp) in FRET-based assays for the characterization of enzyme activity and the screening of inhibitors.

Principle of the FRET Assay